An In-Depth Technical Guide to the Stereoisomers of 2-Aminopentane: (R)- and (S)- Configurations
An In-Depth Technical Guide to the Stereoisomers of 2-Aminopentane: (R)- and (S)- Configurations
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-aminopentane, specifically focusing on the (R)- and (S)-enantiomers. Chirality is a fundamental concept in drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological properties. This document delves into the structural differences between (R)- and (S)-2-aminopentane, outlines methods for their synthesis and separation, and details analytical techniques for their characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of these chiral building blocks.
Introduction to Chirality and the 2-Aminopentane Enantiomers
2-Aminopentane, a primary amine with the chemical formula C₅H₁₃N, possesses a chiral center at the second carbon atom.[1][2][3] This chirality gives rise to two non-superimposable mirror images known as enantiomers: (R)-2-aminopentane and (S)-2-aminopentane.[4] These molecules are identical in their atomic connectivity but differ in the spatial arrangement of the groups attached to the chiral carbon.
The designation of (R) and (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a system used to unambiguously name stereoisomers.[5][6] For 2-aminopentane, the substituents on the chiral carbon (C2) are assigned priorities based on the atomic number of the atoms directly attached.
Assigning (R) and (S) Configuration using Cahn-Ingold-Prelog Rules
The CIP rules are applied as follows:
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Assign Priorities: The four groups attached to the chiral center are ranked by atomic number. Higher atomic number gets higher priority.
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Nitrogen (in the amino group, -NH₂) has the highest atomic number, so it is priority 1 .
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The carbon of the propyl group (-CH₂CH₂CH₃) is attached to another carbon, while the carbon of the methyl group (-CH₃) is attached to hydrogens. Therefore, the propyl group is priority 2 , and the methyl group is priority 3 .
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Hydrogen (-H) has the lowest atomic number and is priority 4 .
-
-
Orient the Molecule: The molecule is oriented in space so that the lowest priority group (hydrogen) is pointing away from the viewer.
-
Determine the Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is observed.
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If the direction is clockwise , the configuration is designated (R) (from the Latin rectus for right).
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If the direction is counter-clockwise , the configuration is designated (S) (from the Latin sinister for left).
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Physicochemical Properties
While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, melting point, density, and solubility), their interaction with plane-polarized light is a distinguishing feature. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[1][7][8] The specific rotation is a standardized measure of this optical activity.
| Property | (R)-2-Aminopentane | (S)-2-Aminopentane | Racemic 2-Aminopentane |
| IUPAC Name | (2R)-pentan-2-amine | (2S)-pentan-2-amine | pentan-2-amine |
| CAS Number | 33985-20-5[9] | 54542-13-1 | 63493-28-7[10] |
| Molecular Formula | C₅H₁₃N | C₅H₁₃N | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol | 87.16 g/mol | 87.16 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Colorless to light yellow liquid[2] |
| Boiling Point | 90.5-91.5 °C (lit.) | 90.5-91.5 °C (lit.) | 90.5-91.5 °C (lit.)[10] |
| Density | 0.736 g/mL at 25 °C (lit.) | 0.736 g/mL at 25 °C (lit.) | 0.736 g/mL at 25 °C (lit.)[10] |
| Specific Rotation ([α]D) | Negative (-) | Positive (+) | 0° |
Note: Specific experimental values for the optical rotation of the pure enantiomers of 2-aminopentane can vary depending on the solvent, concentration, and temperature of the measurement and should be consulted from reliable literature sources or determined experimentally.
Synthesis and Resolution
Synthesis of Racemic 2-Aminopentane
A common and efficient method for the synthesis of racemic 2-aminopentane is the reductive amination of 2-pentanone.[11][12][13] This one-pot reaction involves the formation of an imine intermediate from the reaction of 2-pentanone with an ammonia source, followed by its reduction to the corresponding amine.
Experimental Protocol: Reductive Amination of 2-Pentanone
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.0 eq) in a suitable solvent such as methanol or ethanol.
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Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
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pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic range (pH 6-7) using a weak acid like acetic acid to facilitate imine formation.
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Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[3][14] These reagents are preferred as they are less reactive towards the carbonyl starting material and selectively reduce the imine intermediate.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Once the reaction is complete, quench the reaction by adding a dilute aqueous base (e.g., NaOH) until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield racemic 2-aminopentane.
Resolution of Racemic 2-Aminopentane
The separation of enantiomers, known as resolution, is a critical step in obtaining enantiopure compounds. A classical and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. For basic amines like 2-aminopentane, a chiral acid such as (+)-tartaric acid is commonly employed.
Experimental Protocol: Resolution of Racemic 2-Aminopentane with (+)-Tartaric Acid
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Salt Formation: Dissolve racemic 2-aminopentane (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid (1.0 eq), in the same solvent, gently heating if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salts, ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate, will have different solubilities. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a strong base, such as 10% aqueous sodium hydroxide, until the solution is strongly basic. This will deprotonate the amine, liberating the free enantiomer.
-
Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the organic extracts over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield one of the enantiomers of 2-aminopentane.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar process of basification and extraction.
Analytical Characterization
Several analytical techniques are employed to distinguish between and determine the enantiomeric purity of (R)- and (S)-2-aminopentane.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For chiral amines, polysaccharide-based CSPs are often effective.
Typical Chiral HPLC Method Parameters:
-
Column: A chiral column, such as one with a cellulose or amylose-based stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), with the addition of a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio is optimized for the specific column and analytes.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amine absorbs.
A successful chiral separation will result in two distinct peaks in the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
In a standard ¹H or ¹³C NMR spectrum, enantiomers are indistinguishable. However, the addition of a chiral shift reagent (CSR) can be used to differentiate them. A CSR is a chiral molecule, often a lanthanide complex, that can reversibly bind to the analyte. This interaction forms transient diastereomeric complexes that have different NMR spectra.
When a CSR is added to a solution of racemic 2-aminopentane, the signals for the protons or carbons near the chiral center will split into two sets, one for each enantiomer. The integration of these signals can be used to determine the enantiomeric ratio.
Polarimetry
As mentioned earlier, polarimetry is used to measure the optical rotation of a chiral compound. Once the specific rotation of an enantiomerically pure sample is known, the enantiomeric excess of a mixture can be determined by measuring its observed rotation and comparing it to the specific rotation of the pure enantiomer.[1][15]
Biological Significance in Drug Development
The stereochemistry of a molecule is of paramount importance in pharmacology and toxicology. Enantiomers can exhibit significantly different biological activities because they interact differently with the chiral environment of the body, such as enzymes and receptors.[10] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).
While specific pharmacological and toxicological data for the individual enantiomers of 2-aminopentane are not extensively available in the public domain, the principles of stereoselectivity in drug action are well-established. For any chiral amine being considered as a pharmaceutical intermediate or active pharmaceutical ingredient (API), it is crucial to evaluate the biological properties of each enantiomer separately. Regulatory agencies worldwide increasingly require the development of single-enantiomer drugs unless there is a clear therapeutic advantage to using the racemic mixture.
Conclusion
(R)- and (S)-2-aminopentane are a pair of enantiomers whose distinct three-dimensional structures necessitate careful consideration in chemical synthesis and drug development. Understanding the principles of chirality, the methods for their synthesis and separation, and the analytical techniques for their characterization is essential for any scientist working with these or similar chiral molecules. The protocols and information provided in this guide serve as a foundational resource for the effective handling and application of these important chiral building blocks.
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